molecular formula C12H10OS B13211897 2-(2-Methylthiophen-3-yl)benzaldehyde

2-(2-Methylthiophen-3-yl)benzaldehyde

Cat. No.: B13211897
M. Wt: 202.27 g/mol
InChI Key: FJBDYVDYYGIUNK-UHFFFAOYSA-N
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Description

2-(2-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiophen-3-yl)benzaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 2-(2-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylthiophen-3-yl)benzaldehyde
  • 2-(2-Methylthiophen-3-yl)acetic acid
  • 2-(2-Methylthiophen-3-yl)ethanol

Uniqueness

2-(2-Methylthiophen-3-yl)benzaldehyde is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-(2-methylthiophen-3-yl)benzaldehyde

InChI

InChI=1S/C12H10OS/c1-9-11(6-7-14-9)12-5-3-2-4-10(12)8-13/h2-8H,1H3

InChI Key

FJBDYVDYYGIUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=CC=C2C=O

Origin of Product

United States

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